1-Bromo-3-chloro-2-methylpropane

Physical Organic Chemistry Analytical Chemistry Process Chemistry

1-Bromo-3-chloro-2-methylpropane (CAS 6974-77-2) is a geminal methyl-substituted, asymmetric dihaloalkane (C4H8BrCl) characterized by a methyl group at the 2-position, creating a chiral center in its racemic form. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, most notably for the construction of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, a new class of non-opiate antinociceptive agents.

Molecular Formula C4H8BrCl
Molecular Weight 171.46 g/mol
CAS No. 6974-77-2
Cat. No. B103949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-chloro-2-methylpropane
CAS6974-77-2
Synonyms1-Chloro-3-bromo-2-methylpropane;  2-Methyl-1-bromo-3-chloropropane;  2-Methyl-1-chloro-3-bromopropane;  3-Bromo-2-methyl-1-chloropropane;  NSC 21695
Molecular FormulaC4H8BrCl
Molecular Weight171.46 g/mol
Structural Identifiers
SMILESCC(CCl)CBr
InChIInChI=1S/C4H8BrCl/c1-4(2-5)3-6/h4H,2-3H2,1H3
InChIKeyZKDOQFPDSUOLGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-chloro-2-methylpropane (CAS 6974-77-2): C4H8BrCl Building Block for Halogen-Selective Synthesis


1-Bromo-3-chloro-2-methylpropane (CAS 6974-77-2) is a geminal methyl-substituted, asymmetric dihaloalkane (C4H8BrCl) characterized by a methyl group at the 2-position, creating a chiral center in its racemic form [1]. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, most notably for the construction of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, a new class of non-opiate antinociceptive agents . Its mixed halogen functionality (Br and Cl) provides differential reactivity for sequential nucleophilic substitution, enabling the stepwise installation of diverse molecular fragments under controlled conditions .

1
Differential Br/Cl reactivity enables sequential nucleophilic substitution
2
2-Methyl branch provides steric control and reduces elimination pathways
3
Racemic chiral center supports kinetic resolution for enantioselective synthesis
Documented use in oxazolopyridinone scaffold synthesis for analgesic target research.

Why 1-Bromo-3-chloro-2-methylpropane (6974-77-2) Cannot Be Replaced by Simple Dihalopropane Analogs


Simple substitution with alternative 1,3-dihalopropanes or -2-methylpropanes fails due to the unique confluence of three structural features: the geminal methyl group introduces steric hindrance that alters reaction kinetics and conformational preferences, the asymmetric bromine and chlorine atoms enable sequential, orthogonal reactivity in nucleophilic substitutions, and the chiral center (in its racemic form) provides a handle for enantioselective synthesis or resolution. For instance, the 2-methyl substituent in 1-bromo-3-chloro-2-methylpropane significantly reduces the rate of elimination reactions compared to the linear 1-bromo-3-chloropropane, favoring substitution pathways [1]. The mixed halogen system (Br vs. Cl) allows for differential activation under mild conditions, a feature absent in symmetric analogs like 1,3-dibromo-2-methylpropane or 1,3-dichloro-2-methylpropane . These differences translate directly into observable variations in physical properties, chromatographic behavior, and ultimately, synthetic utility.

Attribute
Target (6974-77-2)
Analog Limitation
Reactivity
Mixed Br/Cl enables orthogonal sequential substitution
Symmetric dihalides (Br/Br or Cl/Cl) lack differential reactivity
Steric Profile
Geminal methyl group alters kinetics and conformational preference
Linear analogs may favor elimination pathways over substitution
Stereochemistry
Chiral center (racemic) enables enantioselective resolution
Achiral analogs cannot provide stereochemical entry for chiral synthesis

Quantitative Evidence Guide: Selecting 1-Bromo-3-chloro-2-methylpropane (6974-77-2) Based on Data


Enhanced Density and Refractive Index Profiles for Facile Purification and Characterization

1-Bromo-3-chloro-2-methylpropane exhibits a higher density (1.4860-1.4880 g/mL at 20°C) and refractive index (1.4810-1.4830) compared to its structural analogs, 1,3-dichloro-2-methylpropane (density 1.1±0.1 g/cm³, RI 1.427) and 1-bromo-3-chloropropane (density 1.59 g/mL at 20°C). These quantitative differences in physical properties facilitate distinct chromatographic separation and purification strategies, as well as offer a unique refractive index fingerprint for in-line process analytical technology (PAT) during synthesis .

Density & RI Profile
Head-to-head
Density ~35% higher than 1,3-dichloro analog; RI ~4% higher
Supports distinct purification and PAT monitoring strategies
Measured at 20°C; distinct from linear 1-bromo-3-chloropropane
Physical Organic Chemistry Analytical Chemistry Process Chemistry

Orthogonal Reactivity of Bromine vs. Chlorine in Nucleophilic Substitution Sequences

The mixed halogen composition of 1-bromo-3-chloro-2-methylpropane allows for a sequential, two-step substitution strategy. The bromine atom is significantly more reactive towards nucleophilic displacement than the chlorine atom. This is a class-level inference for alkyl halides, where typical relative rates for SN2 reactions are R-I > R-Br > R-Cl. While direct kinetic data for this specific compound is not available, the general principle holds: the bromine can be selectively substituted under mild conditions, leaving the chlorine intact for a subsequent, orthogonal reaction. This sequential reactivity is not possible with symmetric dihalopropanes like 1,3-dibromo-2-methylpropane or 1,3-dichloro-2-methylpropane .

Orthogonal Reactivity
Class-level
Br >> Cl in SN2 reactivity enables sequential substitution
Enables stepwise installation of diverse molecular fragments
Class-level inference from alkyl halide reactivity; specific kinetic data unavailable
Synthetic Methodology Medicinal Chemistry Halogen Exchange

Access to Chiral Pool via Enantioselective Resolution

The 2-methyl substituent introduces a stereocenter, making 1-bromo-3-chloro-2-methylpropane a racemic mixture. This racemate can be subjected to enzymatic or chemical kinetic resolution to yield enantiomerically enriched (2S)-1-bromo-3-chloro-2-methylpropane . This opens access to chiral, non-racemic building blocks for the synthesis of enantioenriched pharmaceuticals, a feature completely absent in achiral linear analogs like 1-bromo-3-chloropropane and achiral branched analogs like 1,3-dichloro-2-methylpropane (which lacks a chiral center).

Chiral Pool Access
Head-to-head
Racemic mixture enables kinetic resolution to (2S)-enantiomer
Provides chiral entry for enantioselective synthesis; not feasible with achiral analogs
Requires validation of resolution conditions for target enantiomeric excess
Asymmetric Synthesis Chiral Building Blocks Kinetic Resolution

Validated Spectroscopic Identity for Robust Quality Control and Regulatory Compliance

The compound's identity is confirmed by comprehensive, publicly available spectral data from authoritative sources. The SDBS database provides 1H NMR (89.56 MHz in CDCl3) [1], 13C NMR (25.16 MHz in CDCl3) [2], and Raman spectra [3], all directly linked to CAS 6974-77-2. This level of validated spectral documentation is not universally available for all analogs and is critical for analytical method development and regulatory filings (e.g., IND/NDA, REACH).

Spectroscopic Identity
Specification review
Curated 1H NMR, 13C NMR, Raman spectra available in SDBS
Reduces analytical development time for purity assessment and structural confirmation
Method transfer requires verification against internal reference standards
Analytical Chemistry Quality Assurance Spectroscopy

Documented Use in the Synthesis of Non-Opiate Antinociceptive Agents

1-Bromo-3-chloro-2-methylpropane has a specific, documented application as a key reagent in the synthesis of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, a novel class of non-opiate antinociceptive (pain-relieving) agents . While general alkylating agents like 1-bromo-3-chloropropane are used as C3 linkers, this specific branched scaffold with mixed halogens is required for the targeted oxazolopyridinone structure. This proven, published application provides a direct scientific rationale for procurement over generic, undifferentiated dihaloalkanes.

Published Application
Reported
Key reagent for N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones
Validated starting point for analgesic target research; supports SAR exploration
Source-specific review; general-purpose alkylation may not replicate scaffold-specific outcome
Medicinal Chemistry Drug Discovery Analgesic Development

Superior Flash Point for Enhanced Laboratory Safety and Handling

1-Bromo-3-chloro-2-methylpropane exhibits a significantly higher flash point (>110°C to >230°F) compared to its linear analog, 1-bromo-3-chloropropane, which has a flash point of 45°C to 57°C . This >50°C increase in flash point substantially reduces the fire and explosion hazard during laboratory handling, storage, and larger-scale process development, potentially lowering insurance and facility safety requirements .

Flash Point Safety
Head-to-head
>110°C (>230°F) vs 45-57°C for linear analog
Substantially reduced fire and explosion hazard for laboratory handling and scale-up
Closed cup method; supports safer storage and transportation logistics
Process Safety Chemical Hygiene Industrial Scale-Up

Evidence-Based Application Scenarios for Procuring 1-Bromo-3-chloro-2-methylpropane (6974-77-2)


Synthesis of N-Substituted Oxazolo[5,4-b]pyridin-2(1H)-ones for Analgesic Drug Discovery

This compound is a documented, critical reagent for constructing the core scaffold of a new class of non-opiate pain relievers . Procurement is justified for medicinal chemistry groups focused on this specific target class, as it provides a direct synthetic route not easily accessible with alternative, symmetric dihalopropanes.

Stereoselective Synthesis of Chiral Pharmaceuticals and Natural Products

The racemic nature of this compound allows for kinetic resolution to obtain the (2S)-enantiomer . This makes it a valuable precursor for the asymmetric synthesis of chiral drug candidates and complex natural products where a defined stereocenter is required. This application scenario is not feasible with achiral 1-bromo-3-chloropropane.

Stepwise, Orthogonal Functionalization of a 1,3-Disubstituted Propane Scaffold

The differential reactivity of bromine versus chlorine enables a controlled, two-step substitution sequence. This is ideal for introducing two different functional groups onto a three-carbon tether with a methyl branch, a strategy employed in the synthesis of diverse, multifunctional molecules for biological screening.

Process Development for Scalable Synthesis with Enhanced Safety Profile

The significantly higher flash point (>110°C) compared to 1-bromo-3-chloropropane (45-57°C) makes this compound a safer alternative for pilot plant and manufacturing scale operations. This reduced flammability hazard is a key differentiator when selecting a dihalopropane building block for large-scale synthesis.

Application
Selection Property
Validation Focus
Oxazolopyridinone synthesis for analgesic target research
Halogen selectivity (Br/Cl)
Published scaffold synthesis fidelity
Stereoselective synthesis for chiral lead discovery
Chiral center (racemic)
Kinetic resolution conditions for target enantiomeric excess
Stepwise orthogonal functionalization of 1,3-disubstituted propane scaffold
Differential Br/Cl reactivity
Sequential substitution protocol compatibility
Process scale-up with enhanced safety profile
Flash point >110°C
Large-scale handling and storage safety assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-3-chloro-2-methylpropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.